Z-DL-Phg-nhbzl

Description

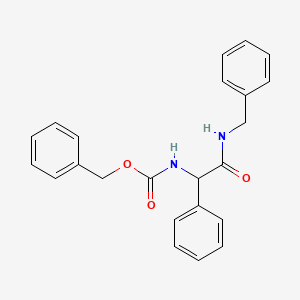

Z-DL-Phg-nhbzl: is a synthetic peptide compound with the molecular formula C23H22N2O3 . It is a four-amino acid peptide initially isolated from the medicinal plant Phyllanthus niruri. This compound has garnered attention due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Properties

IUPAC Name |

benzyl N-[2-(benzylamino)-2-oxo-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c26-22(24-16-18-10-4-1-5-11-18)21(20-14-8-3-9-15-20)25-23(27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXBJWIGGPBQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Solid-Phase Peptide Synthesis (SPPS):

Procedure: The sequential addition of protected amino acids onto a resin support forms the peptide chain.

Cleavage: The peptide is then cleaved from the resin support and purified by chromatography.

-

Solution-Phase Peptide Synthesis:

Procedure: This method involves the stepwise addition of amino acids in solution, followed by purification steps to isolate the desired peptide.

Industrial Production Methods:

Industrial production of this compound typically employs SPPS due to its efficiency and scalability. The process involves automated synthesizers that facilitate the rapid assembly of peptide chains, followed by high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

Z-DL-Phg-nhbzl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the peptide structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides with altered functional groups.

Scientific Research Applications

Z-DL-Phg-nhbzl has multiple applications in scientific research, including:

Drug Development: The compound serves as a lead compound for developing novel drugs targeting specific disease pathways.

Cell Culture Studies: It is used in cell culture studies to investigate its effects on cellular processes.

Animal Models: The compound is employed in animal models to study its pharmacological activities and therapeutic potential.

Mechanism of Action

The mechanism of action of Z-DL-Phg-nhbzl involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological responses, such as inhibition of inflammatory pathways, induction of apoptosis in cancer cells, and inhibition of viral replication.

Comparison with Similar Compounds

Z-DL-Phg-nhbzl: Unique for its diverse pharmacological activities and synthetic versatility.

This compound Analogues: Compounds with similar structures but different functional groups or amino acid sequences.

Comparison:

This compound stands out due to its broad spectrum of biological activities and its potential as a lead compound in drug development. Its analogues may exhibit similar properties but with variations in potency and specificity.

Biological Activity

Z-DL-Phg-nhbzl is a synthetic peptide compound with the molecular formula . It has gained attention in the field of pharmacology due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound is considered a promising lead in drug development and has been studied for its potential therapeutic applications.

Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

- Anti-inflammatory Activity : The compound has been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine release and immune response.

- Anti-cancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

- Anti-viral Properties : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for further investigation in antiviral therapies.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It binds to proteins involved in inflammatory and apoptotic pathways, leading to modulation of their activity. This interaction promotes biological responses such as:

- Inhibition of Inflammatory Pathways : By targeting key signaling molecules.

- Induction of Apoptosis : Particularly in cancer cells through the activation of caspases.

- Inhibition of Viral Replication : By interfering with viral entry or replication processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine release | |

| Anti-cancer | Induction of apoptosis in cancer cell lines | |

| Anti-viral | Inhibition of viral replication |

Case Studies

- Anti-Cancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The results indicated a dose-dependent effect, highlighting the compound's potential as a chemotherapeutic agent.

- Inflammation Model : In an animal model of inflammation, this compound treatment resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to control groups. This suggests its efficacy in managing inflammatory conditions.

- Viral Inhibition : Preliminary findings from in vitro studies indicate that this compound can inhibit the replication of certain viruses, although further research is needed to elucidate the exact mechanisms involved.

Synthesis Methods

This compound can be synthesized using two primary methods:

- Solid-Phase Peptide Synthesis (SPPS) : This method involves the sequential addition of protected amino acids onto a resin support, followed by cleavage and purification.

- Solution-Phase Peptide Synthesis : In this method, amino acids are added stepwise in solution, followed by purification steps.

Table 2: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | High purity and yield; automation possible | Limited to shorter peptides |

| Solution-Phase Peptide Synthesis | Suitable for longer peptides | More complex purification process |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.